molecular formula C7H5Cl3O4S2 B6311538 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride, 98% CAS No. 13940-86-8

4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride, 98%

Cat. No. B6311538
CAS RN: 13940-86-8
M. Wt: 323.6 g/mol
InChI Key: GWBTZZMSFUIIQG-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride, or 4-CMBD, is a chemical compound that is widely used in scientific research and laboratory experiments. It is a colorless to pale yellow crystalline solid, with a melting point of 180-183 °C and a molecular weight of 299.04 g/mol. 4-CMBD is an important reagent for the synthesis of various compounds, and is also used in the production of pharmaceuticals, dyes, and agrochemicals. In addition, it has been studied for its potential applications in biochemistry and physiology.

Scientific Research Applications

4-CMBD has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as esters, amides, and nitriles. In addition, 4-CMBD has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Mechanism of Action

The mechanism of action of 4-CMBD is not fully understood, but it is believed to involve a series of chemical reactions. The first step involves the formation of a sulfonyl chloride intermediate, which then reacts with the nucleophile. This reaction results in the formation of a sulfonate ester, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMBD are not fully understood. However, it has been suggested that it can act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. Additionally, it has been reported to have an anti-inflammatory effect in laboratory animals.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-CMBD in laboratory experiments is its ability to act as a reagent for the synthesis of various compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is a corrosive compound and must be handled with care in order to avoid skin or eye irritation. Additionally, it is not water-soluble and must be used in an organic solvent.

Future Directions

There are a number of potential future directions for the use of 4-CMBD in scientific research. It could be further studied for its potential applications in biochemistry and physiology, and for its ability to act as an inhibitor of enzymes. Additionally, it could be studied for its potential use in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Finally, it could be further studied for its potential use in the synthesis of pharmaceuticals, dyes, and agrochemicals.

Synthesis Methods

The synthesis of 4-CMBD is usually accomplished through the reaction of 4-chloro-6-methyl-1,3-benzenedisulfonyl chloride and sodium hydroxide. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the product is isolated by filtration. The yield of the reaction is typically in the range of 70-80%.

properties

IUPAC Name

4-chloro-6-methylbenzene-1,3-disulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O4S2/c1-4-2-5(8)7(16(10,13)14)3-6(4)15(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBTZZMSFUIIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230241
Record name 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13940-86-8
Record name 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13940-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methyl-1,3-benzenedisulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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